molecular formula C13H9ClFNO B181650 n-(2-Chlorophenyl)-2-fluorobenzamide CAS No. 1629-11-4

n-(2-Chlorophenyl)-2-fluorobenzamide

Cat. No. B181650
CAS RN: 1629-11-4
M. Wt: 249.67 g/mol
InChI Key: LXMUWTIFOAAGTI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “n-(2-Chlorophenyl)-2-fluorobenzamide” would depend on its exact molecular structure. Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “n-(2-Chlorophenyl)-2-fluorobenzamide” would depend on its exact molecular structure. For example, the presence of a benzamide group could influence its solubility and reactivity .

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structures of compounds related to N-(2-Chlorophenyl)-2-fluorobenzamide, such as N-(arylsulfonyl)-4-fluorobenzamides, have been extensively studied. These studies reveal significant details about the molecular conformation and the inclination of aromatic rings in these compounds (Suchetan et al., 2016).

  • Nuclear Magnetic Resonance (NMR) Studies : Research involving 2-Fluorobenzamide, a compound similar to N-(2-Chlorophenyl)-2-fluorobenzamide, indicates interesting spin-spin couplings in the molecule. These couplings, which are affected by intramolecular hydrogen bonds, provide insights into the molecular structure and dynamics (Rae et al., 1993).

  • Mechanical Property Correlations : The mechanical properties of polymorphs of compounds like N-(3-ethynylphenyl)-3-fluorobenzamide have been investigated, providing insights into the relationship between crystal structure and mechanical strength (Bhandary et al., 2018).

  • Potential in Medical Imaging : Certain fluorobenzamides, closely related to N-(2-Chlorophenyl)-2-fluorobenzamide, have shown potential as agents for PET imaging of breast cancer, indicating their application in medical diagnostics (Shiue et al., 2000).

  • Opto-Electrical Properties : Studies on 2-fluoro-N,N-diphenylbenzamide have explored its opto-electrical properties, shedding light on its potential applications in non-linear optical devices (Raveendiran et al., 2022).

  • Charge Density Analysis : Research into the charge density distribution in related compounds, such as 4-fluorobenzamide, has been conducted. This analysis is crucial for understanding intermolecular interactions in molecular crystals (Hathwar & Row, 2011).

  • Spectroscopic Studies : Investigations into benzothiazolinone acetamide analogs, including compounds with structural similarities to N-(2-Chlorophenyl)-2-fluorobenzamide, have been performed. These studies include spectroscopic and quantum mechanical analyses to understand their potential as ligands and in photovoltaic efficiency modeling (Mary et al., 2020).

  • Investigations into C-H Fluorination : Research has been conducted on the fluorination of benzylic and unactivated C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides. This highlights a potential application in organic synthesis and drug development (Groendyke et al., 2016).

Future Directions

The future directions for research on “n-(2-Chlorophenyl)-2-fluorobenzamide” would depend on its potential applications. For example, if it has pharmaceutical properties, research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-(2-chlorophenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMUWTIFOAAGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287637
Record name n-(2-chlorophenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Chlorophenyl)-2-fluorobenzamide

CAS RN

1629-11-4
Record name N-(2-Chlorophenyl)-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 51880
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC51880
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-chlorophenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Liu, Q Sha - Letters in Organic Chemistry, 2022 - ingentaconnect.com
A new ortho-chlorination system consisting of zinc(II) and hypervalent iodine(III) reagent was developed for ortho-chlorination of amides, and the desired products were obtained in …
Number of citations: 2 www.ingentaconnect.com

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